

5-Bromoquinolin-8-amine molecular weight and formula

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Compound of Interest

Compound Name: 5-Bromoquinolin-8-amine

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An In-Depth Technical Guide to **5-Bromoquinolin-8-amine**: Synthesis, Properties, and Applications

Abstract

5-Bromoquinolin-8-amine is a halogenated derivative of the 8-aminoquinoline scaffold, a privileged structure in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed synthesis protocols, and key applications for researchers, chemists, and drug development professionals. We will explore the causality behind its synthesis, its role as a versatile chemical building block for advanced molecular architectures, and the critical safety protocols required for its handling.

Compound Identification

Proper identification is the foundation of any chemical workflow. **5-Bromoquinolin-8-amine** is known by several names and identifiers across various chemical databases and regulatory bodies.

Identifier	Value	Source
IUPAC Name	5-bromoquinolin-8-amine	PubChem[1]
CAS Number	53472-18-7	Matrix Fine Chemicals[2]
Molecular Formula	C ₉ H ₇ BrN ₂	Synblock[3]
Molecular Weight	223.07 g/mol	PubChem[1][4]
InChIKey	GEABITRRZOHARP-UHFFFAOYSA-N	PubChem[1][4]
Common Synonyms	5-Bromo-8-quinolinamine, 8-amino-5-bromoquinoline	PubChem[1][4]

Physicochemical and Spectroscopic Properties

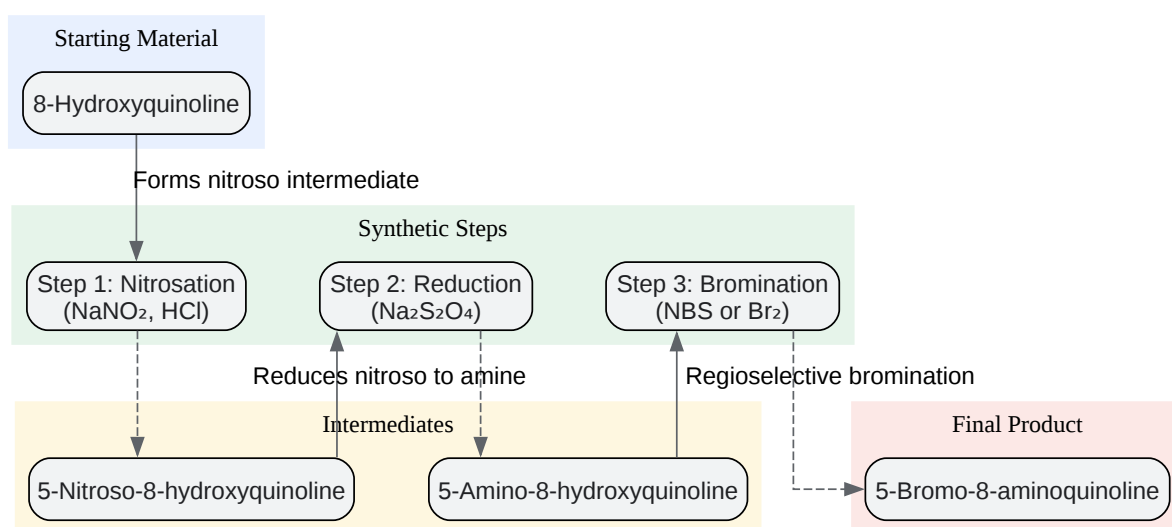
The physical and spectroscopic data are critical for the purification, characterization, and handling of **5-Bromoquinolin-8-amine**.

Property	Value	Source
Appearance	White to off-white solid	Thermo Fisher Scientific[5]
Melting Point	109-110 °C	Chemsr[3]
Boiling Point	353.3 °C at 760 mmHg	Chemical-Suppliers.com[2]
Density	1.6 ± 0.1 g/cm ³	Chemsr[3]
LogP	3.20	Chemsr[3]

While specific, universally referenced NMR spectra are not available in the aggregated search results, the structural analogue 5,7-dibromo-8-hydroxyquinoline provides insight into expected peak regions. For **5-Bromoquinolin-8-amine**, one would anticipate characteristic aromatic proton signals in the δ 7.0-9.0 ppm range in ¹H NMR, with the amine protons appearing as a broader signal. The ¹³C NMR would show distinct signals for the nine carbon atoms of the quinoline ring.

Synthesis and Mechanistic Insights

The synthesis of **5-Bromoquinolin-8-amine** can be approached from different precursors. A common and illustrative method involves a multi-step pathway starting from 8-hydroxyquinoline, a readily available starting material. This approach demonstrates several fundamental and chemoselective transformations crucial in organic synthesis.



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Caption: Multi-step synthesis of **5-Bromoquinolin-8-amine** from 8-hydroxyquinoline.

Detailed Synthesis Protocol

This protocol is a representative synthesis adapted from procedures for related quinoline derivatives[6][7].

Step 1: Synthesis of 5-Amino-8-hydroxyquinoline (Intermediate)

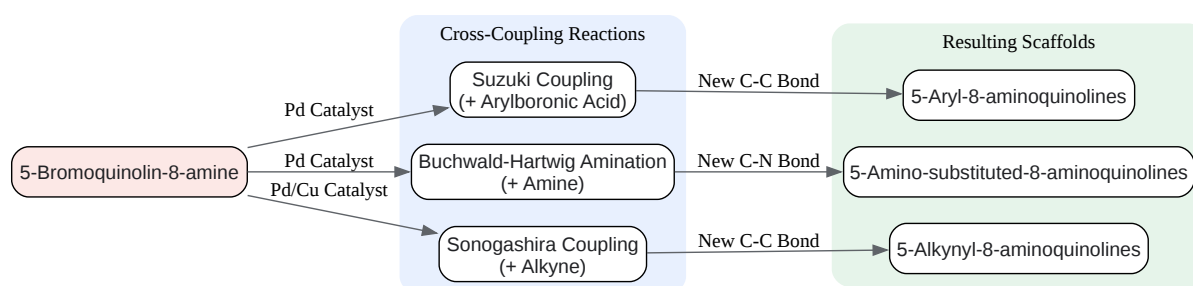
- Nitrosation: Dissolve 8-hydroxyquinoline (1 equiv.) in aqueous hydrochloric acid at 0°C. Add a solution of sodium nitrite (NaNO_2) (1.1 equiv.) dropwise while maintaining the temperature below 5°C. The formation of the nitroso intermediate is typically indicated by a color change.
 - Causality: The acidic medium generates nitrous acid (HONO) in situ, which acts as the electrophile for the electrophilic aromatic substitution at the electron-rich 5-position of the activated quinoline ring.
- Reduction: To the solution containing the 5-nitroso intermediate, add a solution of sodium dithionite ($\text{Na}_2\text{S}_2\text{O}_4$) (3-4 equiv.) in water. The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).
 - Causality: Sodium dithionite is a powerful and cost-effective reducing agent capable of converting the nitroso group directly to a primary amine.
- Isolation: Neutralize the reaction mixture to precipitate the 5-amino-8-hydroxyquinoline. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Bromination to 5-Bromo-8-aminoquinoline

- Reaction Setup: Dissolve 5-amino-8-hydroxyquinoline (1 equiv.) in a suitable solvent such as dichloromethane (CH_2Cl_2) or acetic acid.
- Brominating Agent Addition: Add N-Bromosuccinimide (NBS) or a solution of bromine (Br_2) (1.1 equiv.) dropwise at room temperature in the dark.
 - Causality: The amino and hydroxyl groups are strong activating groups, directing the electrophilic bromine to the ortho and para positions. In this case, the 5-position is targeted. Using a controlled amount of the brominating agent is key to achieving monobromination selectively[8].
- Workup and Purification: After the reaction is complete, quench any excess bromine. The organic layer is washed with a sodium bicarbonate solution and dried. The final product, **5-Bromoquinolin-8-amine**, is purified by recrystallization or column chromatography.

Applications in Research and Drug Development

The 8-hydroxyquinoline scaffold, from which **5-Bromoquinolin-8-amine** is derived, is a well-established "privileged structure" in medicinal chemistry due to its ability to chelate metal ions and interact with various biological targets[6][9]. The introduction of a bromine atom at the 5-position significantly enhances its utility as a chemical building block.



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Caption: Role as a building block in palladium-catalyzed cross-coupling reactions.

- **Scaffold for Anticancer Agents:** The quinoline core is present in numerous anticancer drugs. The bromine atom on **5-Bromoquinolin-8-amine** serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments to build libraries of potential kinase inhibitors or DNA-intercalating agents[9].
- **Precursor for Antimicrobial and Antifungal Compounds:** 8-Hydroxyquinoline derivatives exhibit potent antimicrobial activity, often linked to their ability to chelate essential metal ions required by microbes[6][7]. **5-Bromoquinolin-8-amine** is a key intermediate for synthesizing novel derivatives with enhanced potency and modified pharmacokinetic properties.
- **Fluorescent Sensors and Materials Science:** The quinoline ring is inherently fluorescent. Modifications via the bromo-substituent can be used to tune the electronic properties of the

molecule, creating novel fluorescent chemosensors for metal ion detection or building blocks for organic light-emitting diodes (OLEDs)[6][9].

Safety and Handling

5-Bromoquinolin-8-amine must be handled with appropriate care in a laboratory setting. The compound is classified as an irritant and is harmful if ingested or inhaled.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation[5].
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[5].
- First Aid Measures:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[5].
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[5].
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[5].
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[10].

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